molecular formula C20H19FN4O2S B2819407 3-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}-2-硫代-2,3-二氢喹唑啉-4(1H)-酮 CAS No. 422528-45-8

3-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}-2-硫代-2,3-二氢喹唑啉-4(1H)-酮

货号 B2819407
CAS 编号: 422528-45-8
分子量: 398.46
InChI 键: DPEZRPRVDUOXTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be studied .

科学研究应用

  1. 晶体结构分析:

    • 与您的查询化合物结构相关的化合物,例如盐酸 8-(4-((5-(4-氟苯基)吡啶-3-基)甲基)哌嗪-1-基)-3,4-二氢喹啉-2(1H)-酮,已被合成,并使用 X 射线衍射分析了它们的晶体结构。这些研究提供了对这些化合物的分子排列和潜在相互作用的见解 (Ullah & Altaf, 2014).
  2. 抗增殖活性:

    • 一项针对与您的查询化合物相关的 2-(4-(2-氧代-1,2-二氢喹啉-4-基)哌嗪-1-基)-N-(4-苯基噻唑-2-基)乙酰胺衍生物的研究揭示了显着的抗癌活性。这些化合物针对乳腺癌细胞进行了测试,一些化合物显示出比已知的抗癌剂更高的细胞毒活性。这表明在癌症治疗中的潜在应用 (Hassan et al., 2021).
  3. 抗菌研究:

    • 查询化合物的变体,例如 2-取代苯基-3-{1-环丙基-6-氟-7-[4-(2,3-二氯苯基)哌嗪-1-基]-4-氧代-1,4-二氢喹啉}羧酰胺基-1,3-噻唑烷-4-酮,已合成并显示出显着的抗菌和抗真菌活性。这表明在开发新的抗菌剂中具有潜在用途 (Patel & Patel, 2010).
  4. 稳定性研究:

    • 研究与您的查询化合物相关的 3-[2-(4-苯基-1-哌嗪基)-2-氧代乙基]喹唑啉-4(3Н)-酮在各种应力条件下的稳定性,揭示了其化学稳定性的见解。此信息对于开发含有此类化合物的药物物质至关重要 (Gendugov et al., 2021).
  5. 抗惊厥特性:

    • 一些查询化合物的衍生物已对其抗惊厥特性进行了研究。例如,源自相关结构的哌嗪乙酰胺在癫痫模型中显示出有效性,表明在癫痫治疗中的潜在应用 (Kamiński et al., 2011).

作用机制

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across biological membranes .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs play a crucial role in this process . By inhibiting ENTs, the compound disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine function .

Pharmacokinetics

The compound’s interaction with ents suggests that it may have good bioavailability, as it can interact with these transporters to enter cells

Result of Action

The inhibition of ENTs by this compound can lead to changes in nucleotide synthesis and adenosine function . This could potentially have a range of effects at the molecular and cellular level, depending on the specific role of these processes in a given cell type or tissue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ENTs may affect the compound’s ability to inhibit these transporters Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the risks associated with handling and disposing of the compound .

属性

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)22-20(25)28/h1-8H,9-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEZRPRVDUOXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。